1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
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Overview
Description
1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a synthetic compound that belongs to the class of azetidinyl triazoles. This compound is characterized by its unique structure, which includes an azetidine ring, a benzoyl group, and a triazole moiety. The combination of these functional groups imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an epoxide can yield the azetidine ring.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions. This step often involves the use of benzoyl chloride and a base to facilitate the reaction.
Attachment of the Triazole Moiety: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can introduce different substituents onto the benzoyl group or the triazole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its efficacy and safety in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
Azetidinyl Triazoles: Other azetidinyl triazoles may have different substituents on the azetidine ring or the triazole moiety, leading to variations in their chemical and biological properties.
Benzoyl Derivatives: Compounds with different benzoyl groups can exhibit different reactivity and biological activities.
Triazole Derivatives: Triazole derivatives with different substituents can have diverse applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11(2)21-14-5-3-12(4-6-14)15(20)18-9-13(10-18)19-8-7-16-17-19/h3-8,11,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJINHTTJKQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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